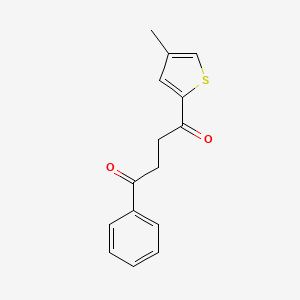![molecular formula C11H11NO2 B14354105 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole CAS No. 90328-91-9](/img/structure/B14354105.png)
3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both furan and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arene-1,4-diones, which undergo a tandem ionic hydrogenation, ketalization, and intramolecular cyclization in the presence of titanium(IV) chloride and triethylsilane . This method provides good yields and stereoselectivity at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d]triazole: This compound has a similar fused ring system but contains a triazole ring instead of an oxazole ring.
3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole: This is the compound of interest.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90328-91-9 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-4-8(5-3-1)10-9-6-7-13-11(9)14-12-10/h1-5,9,11H,6-7H2 |
Clave InChI |
MUJZUCPJNKQLRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1C(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)

![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
